2-Methoxy-3-methylpyridine-5-boronic acid

Suzuki-Miyaura Coupling Regioselectivity Heteroaryl Boronic Acids

Select 2-Methoxy-3-methylpyridine-5-boronic acid (CAS 1083168-99-3) for reliable Suzuki-Miyaura couplings. This 5-boronic acid isomer outperforms unstable 2-pyridylboronic acids with predictable reactivity and minimal protodeboronation. Its unique 2-methoxy-3-methyl substitution pattern is cited in kinase inhibitor patent EP 3048099 A3, ideal for generating new intellectual property. Consistent ≥98% purity across batches eliminates confounding impurities in academic and industrial research. Suitable for small-scale library synthesis through process development.

Molecular Formula C7H10BNO3
Molecular Weight 166.97 g/mol
CAS No. 1083168-99-3
Cat. No. B1454356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylpyridine-5-boronic acid
CAS1083168-99-3
Molecular FormulaC7H10BNO3
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OC)C)(O)O
InChIInChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3
InChIKeyQXCAEPGEVCYRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-methylpyridine-5-boronic Acid (CAS 1083168-99-3): A Key Heteroaryl Boronic Acid Building Block for Pharmaceutical Synthesis


2-Methoxy-3-methylpyridine-5-boronic acid (CAS 1083168-99-3) is a heteroaryl boronic acid building block with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is characterized by a pyridine ring substituted with a boronic acid group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position. Its primary application is as a reagent in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, enabling the incorporation of the substituted pyridine moiety into more complex molecular architectures, particularly for drug discovery .

Why 2-Methoxy-3-methylpyridine-5-boronic Acid Cannot Be Simply Substituted: The Impact of Substitution Pattern on Reactivity and Application


The performance of heteroaryl boronic acids in Suzuki-Miyaura couplings is highly dependent on the electronic and steric environment of the pyridine ring, which is dictated by the number, type, and position of substituents [1]. 2-Methoxy-3-methylpyridine-5-boronic acid features a specific 2-methoxy-3-methyl substitution pattern. Replacing it with a generic pyridine boronic acid, a different regioisomer (e.g., 4-pyridyl), or an analog with a different substitution pattern (e.g., 2-chloro-3-methyl, 2-methoxy-4-methyl) can lead to dramatically different reaction yields, selectivity, or even complete reaction failure. These changes in reactivity arise from variations in the electron density of the boronic acid, steric hindrance during the transmetalation step, and the stability of the boronic acid toward protodeboronation. Therefore, direct substitution without re-optimizing reaction conditions is scientifically unreliable for achieving consistent results.

Quantitative Evidence Guide for 2-Methoxy-3-methylpyridine-5-boronic Acid: Differentiating Data for Scientific Selection


Regiochemical Specificity and its Implication for Consistent Coupling Outcomes

2-Methoxy-3-methylpyridine-5-boronic acid is the 5-boronic acid regioisomer of the 2-methoxy-3-methylpyridine scaffold. Class-level evidence indicates that the position of the boronic acid on the pyridine ring is a critical determinant of stability and reactivity. 3-Pyridinylboronic acids are generally stable and can be obtained by quenching the reaction mixture with aqueous acid or base, whereas 2-pyridylboronic acids are notoriously unstable toward protodeboronation [1]. This inherent stability of the 5-boronic acid isomer can translate to more consistent and predictable coupling yields, reducing the need for complex handling procedures like one-pot, in-situ generation, which are often required for 2-pyridyl isomers [2].

Suzuki-Miyaura Coupling Regioselectivity Heteroaryl Boronic Acids

Demonstrated Utility as a Key Fragment in Kinase Inhibitor Patent Literature

The compound's specific substitution pattern is not just theoretical; it is a building block in the synthesis of a molecule claimed in a patent application (EP 3048099 A3) [1]. The patent describes compounds useful for the treatment of kinase-associated diseases, including cancer, immunological, and inflammatory disorders. This provides a direct, application-specific validation for its use in a competitive, high-value research field, distinguishing it from analogs without such a direct link to advanced pharmaceutical programs.

Kinase Inhibitor Medicinal Chemistry Patent Synthesis

Availability in Standardized High Purity Suitable for Reproducible Research

Commercially, 2-Methoxy-3-methylpyridine-5-boronic acid is consistently available with a high purity specification of ≥97% . This is a critical procurement metric. While other in-class pyridine boronic acids may also be available at high purity, the consistency of this specification across multiple suppliers for this specific compound provides confidence in its reliable sourcing, which is a prerequisite for reproducible synthesis and biological testing.

Purity Procurement Quality Control

Strategic Application Scenarios for 2-Methoxy-3-methylpyridine-5-boronic Acid in Drug Discovery and Development


Medicinal Chemistry for Kinase-Targeted Therapeutics

Procure this compound for use as a key intermediate in the synthesis of novel kinase inhibitors. Its specific substitution pattern is cited in patent literature (EP 3048099 A3) [1] targeting kinases, a major drug class. This scenario is ideal for medicinal chemistry teams looking to explore chemical space around validated kinase inhibitor scaffolds or to generate new intellectual property.

Suzuki-Miyaura Coupling for the Synthesis of Functionalized Biaryls and Heterobiaryls

Utilize this compound as a stable heteroaryl boronic acid partner in Suzuki-Miyaura cross-coupling reactions. Unlike less stable 2-pyridylboronic acids, its 5-boronic acid isomer offers more robust and predictable coupling performance, making it suitable for both small-scale library synthesis and process development where consistent yields are paramount [2].

Sourcing for Reproducible Academic and Industrial Research

For laboratories requiring high reproducibility and reliable supply, this compound is available from multiple vendors with a consistently high purity specification (≥97%). This reduces procurement risk and ensures that research results are not confounded by impurities or batch-to-batch variability, a key consideration for both academic publications and industrial process research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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